4-{[(4-chloroanilino)carbonyl]amino}-N-methyl-N-phenylbenzamide 4-{[(4-chloroanilino)carbonyl]amino}-N-methyl-N-phenylbenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0736291
InChI: InChI=1S/C21H18ClN3O2/c1-25(19-5-3-2-4-6-19)20(26)15-7-11-17(12-8-15)23-21(27)24-18-13-9-16(22)10-14-18/h2-14H,1H3,(H2,23,24,27)
SMILES: CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)Cl
Molecular Formula: C21H18ClN3O2
Molecular Weight: 379.8 g/mol

4-{[(4-chloroanilino)carbonyl]amino}-N-methyl-N-phenylbenzamide

CAS No.:

Cat. No.: VC0736291

Molecular Formula: C21H18ClN3O2

Molecular Weight: 379.8 g/mol

* For research use only. Not for human or veterinary use.

4-{[(4-chloroanilino)carbonyl]amino}-N-methyl-N-phenylbenzamide -

Specification

Molecular Formula C21H18ClN3O2
Molecular Weight 379.8 g/mol
IUPAC Name 4-[(4-chlorophenyl)carbamoylamino]-N-methyl-N-phenylbenzamide
Standard InChI InChI=1S/C21H18ClN3O2/c1-25(19-5-3-2-4-6-19)20(26)15-7-11-17(12-8-15)23-21(27)24-18-13-9-16(22)10-14-18/h2-14H,1H3,(H2,23,24,27)
Standard InChI Key IVSDIJHYVBCPND-UHFFFAOYSA-N
SMILES CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)Cl
Canonical SMILES CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator